molecular formula C13H16N2O B1488693 3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one CAS No. 2091223-09-3

3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one

Cat. No. B1488693
CAS RN: 2091223-09-3
M. Wt: 216.28 g/mol
InChI Key: PTXSQUIEORJLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one, commonly referred to as AMTQ, is a heterocyclic compound derived from quinoline. It is a colorless crystalline substance with a melting point of 156-158°C and a molecular weight of 217.27 g/mol. AMTQ has been used in a variety of scientific applications, including as a catalyst, as a reagent for organic synthesis, and as a pharmaceutical ingredient.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis Techniques : Improved synthesis techniques for aminomethylquinolines have been developed, which have relevance in pharmacology, particularly for the creation of compounds with potential adrenoceptor activity (Beaumont et al., 1983).

  • Antifungal Applications : Aminomethylquinolines have been synthesized and evaluated for their antifungal properties against human pathogenic fungi, indicating potential therapeutic applications (Chaudhary et al., 2022).

  • Melanin-Concentrating Hormone Receptor Antagonists : Specific derivatives of aminomethylquinolines have been studied for their role as melanin-concentrating hormone receptor 1 antagonists, which can influence food intake and obesity management (Kasai et al., 2012).

Biochemical and Molecular Studies

  • Antiviral Activities : Certain aminomethylquinolines have been investigated for their antiviral activities against various viruses, including influenza, offering insights into potential antiviral drug development (Ivashchenko et al., 2014).

  • Fluorescence Properties : Studies on the fluorescence properties of aminomethylquinolines suggest their potential use as molecular fluorescent probes, which can be significant in biochemical research (Motyka et al., 2011).

  • Mitochondrial Dysfunction and Apoptosis : Research on derivatives of aminomethylquinolines indicates their role in inducing mitochondrial dysfunction and apoptosis, which is crucial for understanding their potential cytotoxic effects (Chilin et al., 2005).

  • Enzyme Inhibition Properties : Certain quinazolinone derivatives, related to aminomethylquinolines, have been tested for enzyme inhibition properties, showcasing potential in drug discovery for treating various diseases (Tokalı et al., 2021).

properties

IUPAC Name

3-(aminomethyl)-1,6,7-trimethylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-8-4-10-6-11(7-14)13(16)15(3)12(10)5-9(8)2/h4-6H,7,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXSQUIEORJLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C(=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
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3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
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3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
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3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
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3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one
Reactant of Route 6
3-(aminomethyl)-1,6,7-trimethylquinolin-2(1H)-one

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